5-Nitro-1,2-dihydropyrimidin-2-amine
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Overview
Description
5-Nitro-1,2-dihydropyrimidin-2-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been widely utilized in pharmaceutical applications. The presence of a nitro group at the 5-position of the dihydropyrimidine ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,2-dihydropyrimidin-2-amine can be achieved through several methods. This reaction can be catalyzed by various Lewis acids or supported solid acids to improve yield and selectivity .
Another method involves the base-induced elimination of chloroform from 4-trichloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones, followed by heterocyclization and dehydration
Industrial Production Methods
Industrial production of this compound typically involves large-scale Biginelli reactions using optimized catalysts and reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,2-dihydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines, amines, and other functionalized derivatives .
Scientific Research Applications
5-Nitro-1,2-dihydropyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitro-1,2-dihydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components . These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-1,4-dihydropyrimidin-2-one
- 5-Nitro-3,4-dihydropyrimidin-2-one
- 1,2,3,4-Tetrahydropyrimidin-2-ones
Uniqueness
5-Nitro-1,2-dihydropyrimidin-2-amine is unique due to the presence of the nitro group at the 5-position, which significantly enhances its reactivity and biological activity compared to other dihydropyrimidine derivatives .
Properties
Molecular Formula |
C4H6N4O2 |
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Molecular Weight |
142.12 g/mol |
IUPAC Name |
5-nitro-1,2-dihydropyrimidin-2-amine |
InChI |
InChI=1S/C4H6N4O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2,4,6H,5H2 |
InChI Key |
WBVVTBRNOTVMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(N1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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